molecular formula C24H26N4O2S B14336444 N-(4-((3,4-Dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide CAS No. 106521-53-3

N-(4-((3,4-Dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide

Cat. No.: B14336444
CAS No.: 106521-53-3
M. Wt: 434.6 g/mol
InChI Key: SYJDGAPDOGHJCN-UHFFFAOYSA-N
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Description

N-(4-((3,4-Dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3,4-Dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide typically involves multi-step organic reactions. The process may include:

    Formation of the Acridine Core: The acridine core can be synthesized through cyclization reactions involving aromatic amines and aldehydes.

    Substitution Reactions: Introduction of the dimethylamino groups and other substituents through nucleophilic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Techniques like continuous flow reactors and automated synthesis may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds: Used as a building block for synthesizing new acridine derivatives with potential biological activities.

    Catalysis: Employed as a catalyst or ligand in various organic reactions.

Biology

    Antimicrobial Agents: Investigated for its potential as an antimicrobial agent against various pathogens.

    DNA Intercalation: Studied for its ability to intercalate into DNA, which can be useful in cancer research.

Medicine

    Anticancer Research: Explored for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.

    Drug Development: Used as a lead compound for developing new therapeutic agents.

Industry

    Dye Manufacturing: Utilized in the production of dyes and pigments due to its chromophoric properties.

    Material Science: Applied in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-((3,4-Dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide involves its interaction with molecular targets such as DNA and enzymes. The compound may intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It may also inhibit specific enzymes involved in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.

    Proflavine: Another acridine derivative with antimicrobial properties.

Uniqueness

N-(4-((3,4-Dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide is unique due to its specific structural features, such as the presence of dimethylamino groups and the methanesulfonamide moiety

Properties

CAS No.

106521-53-3

Molecular Formula

C24H26N4O2S

Molecular Weight

434.6 g/mol

IUPAC Name

N-[4-[(3,4-dimethylacridin-9-yl)amino]-3-(dimethylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C24H26N4O2S/c1-15-10-12-19-23(16(15)2)25-20-9-7-6-8-18(20)24(19)26-21-13-11-17(27-31(5,29)30)14-22(21)28(3)4/h6-14,27H,1-5H3,(H,25,26)

InChI Key

SYJDGAPDOGHJCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3C(=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)N(C)C)C

Origin of Product

United States

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